3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the chromeno-oxazine class, characterized by a fused chromene-oxazine core. The 4-methoxyphenyl group at position 3 and pyridin-2-ylmethyl substitution at position 9 distinguish its structure. The compound shares structural motifs with bioactive derivatives reported in osteoporosis research, where similar chromeno-oxazines demonstrate dual regulation of osteoblast and osteoclast activity via BMP/Smad and RANKL pathways .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-7-5-16(6-8-18)21-14-29-24-19(23(21)27)9-10-22-20(24)13-26(15-30-22)12-17-4-2-3-11-25-17/h2-11,14H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBPBVYPHUBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its antioxidant, anticancer, and neuroprotective properties.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : 929440-80-2
Antioxidant Activity
The antioxidant potential of compounds similar to this compound has been evaluated using the DPPH radical scavenging method. This method measures the ability of a compound to donate hydrogen atoms to stabilize free radicals.
The results indicate that derivatives of this compound exhibit significant radical scavenging activity, comparable to that of well-known antioxidants like ascorbic acid.
Anticancer Activity
The anticancer effects of this compound were assessed against various cancer cell lines. Notably, studies have shown that it exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
The findings suggest a promising anticancer profile with further investigations needed to determine the mechanism of action and specific pathways involved.
Neuroprotective Activity
Research has demonstrated that this compound exhibits neuroprotective properties in models of cerebral ischemia. In vivo studies using mice subjected to bilateral common carotid artery occlusion showed that this compound significantly prolonged survival times and reduced mortality rates.
Case Study: Neuroprotection in Mice
In a controlled study:
- Dosage : Various dosages were tested.
- Results : The compound significantly increased survival rates compared to control groups (p < 0.05).
These results indicate that this compound may have therapeutic potential in treating ischemic stroke and related neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-oxazine derivatives exhibit diverse pharmacological properties influenced by substituents at positions 3 (aryl group), 9 (alkyl/arylalkyl), and additional functional groups. Below is a comparative analysis based on structural analogs from the evidence:
Structural and Functional Insights
- Derivatives with 3,4-dimethoxyphenyl substitutions (e.g., ) show increased lipophilicity, influencing blood-brain barrier penetration.
Position 9 (Alkyl/Arylalkyl Chain):
Additional Functional Groups:
Pharmacological Performance
- Antiviral Activity: Fluorobenzyl and chlorobenzyl derivatives (e.g., ) inhibit phytopathogenic fungi (EC₅₀ = 12–28 µg/mL) via disruption of fungal membrane integrity.
- Anti-Osteoporosis: The furan-3-ylmethyl analog (compound 7 in ) outperforms ipriflavone in vivo, increasing bone mineral density by 18% in OVX mice.
- Antiparasitic Activity: Ferrocenyl derivatives (e.g., ) exhibit IC₅₀ = 0.8–2.1 µM against Plasmodium falciparum, attributed to redox cycling and heme interference.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
